molecular formula C15H11ClN4 B13960288 (4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine

(4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine

Cat. No.: B13960288
M. Wt: 282.73 g/mol
InChI Key: KQMBHVYNMWCUGM-UHFFFAOYSA-N
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Description

(4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine is a complex organic compound that features a combination of aromatic rings and nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine typically involves multi-step organic reactions. One common method starts with the preparation of 4-chlorophenylhydrazine from 4-chloroaniline through diazotization and reduction reactions . The 4-chlorophenylhydrazine is then reacted with pyridine-2-carbaldehyde to form the desired compound through a condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines.

Scientific Research Applications

(4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-phenyl)-pyridine: Shares a similar structure but lacks the pyrazine ring.

    (4-Chloro-phenyl)-pyrazine: Similar but without the pyridine ring.

    (4-Chloro-phenyl)-amine: A simpler structure with only the phenyl and amine groups.

Uniqueness

(4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine is unique due to the combination of its aromatic and heterocyclic rings, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions .

Properties

Molecular Formula

C15H11ClN4

Molecular Weight

282.73 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-pyridin-2-ylpyrazin-2-amine

InChI

InChI=1S/C15H11ClN4/c16-11-4-6-12(7-5-11)19-15-10-17-9-14(20-15)13-3-1-2-8-18-13/h1-10H,(H,19,20)

InChI Key

KQMBHVYNMWCUGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CN=CC(=N2)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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